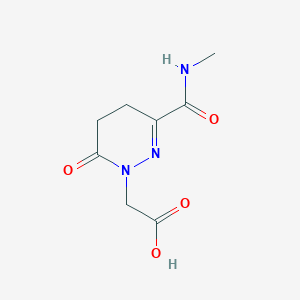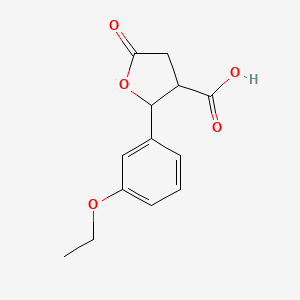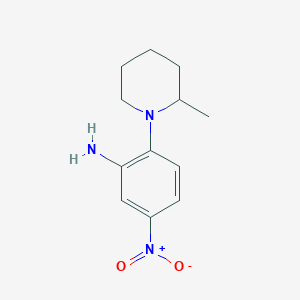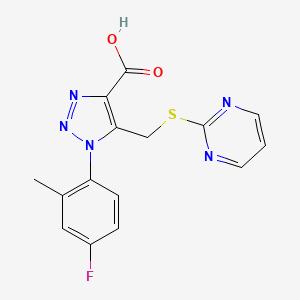
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid is a complex organic compound with a unique structure that includes a pyridazinone ring, a methylcarbamoyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring. The methylcarbamoyl group can be introduced through a reaction with methyl isocyanate, and the acetic acid moiety can be added via esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in medicinal chemistry or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
- 3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazine
- 2-(3-(Carbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid
Uniqueness
What sets 2-(3-(Methylcarbamoyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methylcarbamoyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
2-[3-(methylcarbamoyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C8H11N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-4H2,1H3,(H,9,15)(H,13,14) |
Clave InChI |
SBXRAIRDMQMOAY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NN(C(=O)CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)





![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)



